molecular formula C12H14O4 B3149312 Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate CAS No. 66979-47-3

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Cat. No.: B3149312
CAS No.: 66979-47-3
M. Wt: 222.24 g/mol
InChI Key: PSCJOBZZERBIBG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H14O4 . It is also known as Ethyl coumarin-3-carboxylate.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h7H,2-6H2,1H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 g/mol . It is typically stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis Methods

  • Synthesis of Tetrahydro-4H,6H-Chromeno[2,3-d][1,3]oxazin-4-ones

    Litvinov and Shestopalov (2009, 2010) developed a method for synthesizing 5,7,8,9-tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones. This method includes acid-catalyzed acylation of substituted ethyl 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates with acetic anhydride (Litvinov & Shestopalov, 2009), (Litvinov & Shestopalov, 2010).

  • One-Pot Multicomponent Synthesis of 4H-Chromene Derivatives

    Boominathan et al. (2011) described a sequential one-pot, atom economical three-component reaction yielding ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives through a tandem Michael addition–cyclization reaction (Boominathan et al., 2011).

Structural and Conformational Studies

  • Crystal Structures and Computational Study

    Gomes et al. (2019) conducted crystal structures, Hirshfeld surface analysis, and a computational study on 2-oxo-2H-chromene-3-carboxylates, providing insights into the molecular conformations and rotational freedom of the carboxylate group in these compounds (Gomes et al., 2019).

  • Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives

    Song and Gao (2014) synthesized and characterized ethyl coumarin-3-carboxylate derivatives and investigated their UV-vis spectra and photoluminescence, revealing stronger absorption and emission compared to ethyl coumarin-3-carboxylate due to larger conjugation (Song & Gao, 2014).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Properties

IUPAC Name

ethyl 2-oxo-5,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCJOBZZERBIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
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